molecular formula C12H10N6OS B2919253 5-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]-2,1,3-benzothiadiazole CAS No. 2190365-68-3

5-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]-2,1,3-benzothiadiazole

Cat. No.: B2919253
CAS No.: 2190365-68-3
M. Wt: 286.31
InChI Key: PVKBRZOYVJAZPN-UHFFFAOYSA-N
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Description

The compound 5-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]-2,1,3-benzothiadiazole features a benzothiadiazole core fused with a 1,2,3-thiadiazole ring, substituted at the 5-position by an azetidine moiety. The azetidine (a four-membered saturated heterocycle) is further functionalized with a 2H-1,2,3-triazol-2-yl group via a carbonyl linker. This structure combines three pharmacologically relevant motifs:

  • Benzothiadiazole: Known for electron-deficient aromaticity and applications in materials science and medicinal chemistry.
  • Azetidine: A conformationally constrained ring that enhances metabolic stability and binding affinity.
  • 1,2,3-Triazole: A heterocycle with hydrogen-bonding capacity and bioisosteric properties, often used in click chemistry-based drug design .

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6OS/c19-12(8-1-2-10-11(5-8)16-20-15-10)17-6-9(7-17)18-13-3-4-14-18/h1-5,9H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKBRZOYVJAZPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=NSN=C3C=C2)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]-2,1,3-benzothiadiazole typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne.

    Azetidine Ring Formation: The azetidine ring is often formed through a cyclization reaction involving a suitable precursor.

    Coupling Reactions: The triazole and azetidine rings are then coupled with the benzothiadiazole moiety through a series of condensation reactions.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

5-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]-2,1,3-benzothiadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and specific temperatures and pressures to control the reaction rates and yields .

Scientific Research Applications

5-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]-2,1,3-benzothiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]-2,1,3-benzothiadiazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The azetidine ring may enhance the compound’s stability and bioavailability, while the benzothiadiazole moiety contributes to its electronic properties, influencing its interaction with biological molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The table below highlights key structural and functional differences between the target compound and related analogs:

Compound Name Core Structure Key Substituents Biological Activity (IC₅₀ or Activity) Reference
Target Compound Benzothiadiazole Azetidine-2H-triazol-2-yl carbonyl N/A (hypothetical) N/A
9c () Benzimidazole Triazolyl-thiazole Docking studies (purported binding modes)
9b () Thiadiazole Triazolyl-phenyl Antitumor (HepG2: 2.94 µM)
12a () Thiazole Triazolyl-aryl Antitumor (HepG2: 1.19 µM; MCF-7: 3.4 µM)
ALK Inhibitor () Pyridine Triazolyl-fluorophenyl JAK/ALK inhibition (X-ray resolved)
5-[1-(Difluoromethyl)... () Thiazole Benzodiazolyl-difluoromethyl Catalogued as a bioactive scaffold
Key Observations:

Azetidine’s rigidity may improve metabolic stability compared to flexible linkers in analogs like 9c () .

Triazole Positioning :

  • The 2H-triazol-2-yl group in the target compound differs from 1H-triazol-1-yl isomers (e.g., ’s ALK inhibitor), which could alter hydrogen-bonding patterns and binding specificity .

Biological Activity: Thiadiazole derivatives () show potent antitumor activity, suggesting that the benzothiadiazole core in the target compound may similarly engage cancer-related targets like kinases or DNA topoisomerases .

Structure-Activity Relationship (SAR) Insights

  • Triazole Substitution : Analogs with electron-withdrawing groups (e.g., fluorine in ) show enhanced kinase inhibition, suggesting that the target’s triazole may benefit from similar modifications .
  • Azetidine vs. Larger Rings : Azetidine’s smaller size compared to piperidine or pyrrolidine (common in and ) may reduce off-target interactions .
  • Benzothiadiazole vs. Thiadiazole: The fused benzothiadiazole core may improve planar stacking compared to monocyclic thiadiazoles in .

Biological Activity

5-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]-2,1,3-benzothiadiazole is a compound that has garnered attention due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including antimicrobial and antifungal activities, as well as its mechanism of action.

Chemical Structure and Properties

The compound can be described by the following molecular formula: C15H19N5O3SC_{15}H_{19}N_{5}O_{3}S. It features a triazole ring and a benzothiadiazole moiety, which are known to contribute to various biological activities.

Antimicrobial Activity

Research indicates that derivatives of benzothiadiazole exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related compounds have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with MICs ranging from 12.5 to 25 μg/mL .
  • Compounds structurally similar to this compound have demonstrated bactericidal effects against Gram-positive and Gram-negative bacteria .

Antifungal Activity

The antifungal properties of triazole-containing compounds are well-documented. Notably:

  • The compound is believed to inhibit the fungal enzyme cytochrome P450 (CYP51), crucial for ergosterol biosynthesis in fungi. This inhibition leads to an accumulation of toxic sterols .
  • Studies have reported MIC values against Candida albicans ranging from 1.6 μg/mL to 25 μg/mL .

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition. The triazole ring interacts with the heme group of CYP51, preventing the conversion of lanosterol to ergosterol . This disruption in sterol biosynthesis compromises the integrity of fungal cell membranes.

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Study on Antimicrobial Properties : A series of benzothiadiazole derivatives were synthesized and tested for their antibacterial activity against multiple strains. The results indicated that bulky hydrophobic groups enhanced antimicrobial efficacy .
  • Fungal Inhibition Study : Research focusing on the antifungal activity of triazole derivatives demonstrated significant inhibition of fungal growth in vitro, particularly against pathogenic strains like Aspergillus niger and Candida albicans .

Summary Table of Biological Activities

Activity TypeTarget OrganismsMIC Range (μg/mL)Reference
AntibacterialEscherichia coli12.5 - 25
Staphylococcus aureus12.5 - 25
AntifungalCandida albicans1.6 - 25
Aspergillus niger12.5 - 25

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